molecular formula C8H7NO3 B2483384 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- CAS No. 207552-68-9

2(3H)-Benzoxazolone, 6-(hydroxymethyl)-

Cat. No. B2483384
CAS RN: 207552-68-9
M. Wt: 165.148
InChI Key: NXBVOKQMQOBLFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

2(3H)-Benzoxazolones can be synthesized directly from the corresponding 2-aminophenols and phenyl chloroformate. This process involves the formation of intermediate 2-hydroxy phenylcarbamates in an aqueous alcohol solvent, which are rapidly converted to the product without isolation using sodium hydroxide. This method accommodates a wide variety of substituents, including easily hydrolyzed ethyl esters (Maleski, Osborne, & Cline, 1991).

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been detailed, providing insights into the structural characteristics of benzoxazolone derivatives. These structures are characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to their stability and reactivity (Hwang, Tu, Wang, Lee, & Gene-Hsiang, 2006).

Chemical Reactions and Properties

Benzoxazolone and its derivatives serve as "privileged scaffolds" in medicinal chemistry due to their ability to mimic phenol or catechol moieties in a metabolically stable template. Their applications range from analgesic anti-inflammatory compounds to antipsychotic and neuroprotective anticonvulsant compounds, showcasing their broad therapeutic potential (Poupaert, Carato, Colacino, & Yous, 2005).

Physical Properties Analysis

The synthesis and reactions of benzoxazolone derivatives reveal their physical properties, such as thermal stability and conformational preferences. For instance, the synthesis of 3-hydroxymethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one and its derivatives from 2-hydroxycarboxamides highlight the thermal stability and conformational behavior of these compounds (Fülöp, Pihlaja, Huber, Bernáth, Ribár, Argay, & Kălmăn, 1992).

Chemical Properties Analysis

The antimicrobial activities of benzoxazolone derivatives have been evaluated, with some compounds displaying significant antibacterial and antifungal activities. This underscores the chemical properties of benzoxazolone derivatives that make them suitable for applications in developing new antimicrobial agents (Erol, Rosen, Erdoğan, & Yuluǧ, 1989).

Scientific Research Applications

Privileged Scaffold in Medicinal Chemistry

2(3H)-Benzoxazolone and its bioisosteric surrogates are considered "privileged scaffolds" in medicinal chemistry. They are capable of mimicking phenol or catechol moieties in a metabolically stable template, with applications ranging from analgesic anti-inflammatory compounds to antipsychotic and neuroprotective anticonvulsants. Their electronic charge distribution and chemical reactivity are similar to pyrocatechol, making them highly versatile in pharmacological probe design (Poupaert, Carato, Colacino, & Yous, 2005).

Anticancer Potential

A molecular docking study on 3-substituted-2(3H)-benzoxazolone derivatives against caspase-3 enzyme showed strong anticancer action on several cancer cell lines. Understanding the binding modes of these compounds can aid in the design of future therapeutic compounds with anticancer properties (Erdag, 2022).

Analgesic and Anti-inflammatory Activities

The synthesis and characterization of new 2(3H)-benzoxazolone derivatives have revealed significant analgesic and anti-inflammatory activities. Specific compounds within this group have shown promising results in tests such as carrageenin-induced paw oedema and acetic acid writhing in mice (Gökhan-Kelekçi et al., 2009).

Antioxidant Properties

Chalcones featuring the 2(3H)-benzoxazolone heterocycle have been synthesized and evaluated for their antioxidant capacity. The compounds have shown significant ability to prevent human low-density lipoprotein oxidation, suggesting their potential as antioxidant agents (Aichaoui et al., 2009).

Synthesis and Characterization

Various studies focus on the synthesis and characterization of 2(3H)-benzoxazolone derivatives for potential pharmaceutical applications. These include the creation of novel compounds with potential anti-inflammatory properties and the investigation of their chemical structures through various analytical methods (Messaoud et al., 2014).

Cytotoxic Effects

Recent studies on 2(3H)-benzoxazolone derivatives have shown promising anticancer activities. Mannich bases of these derivatives have been prepared and analyzed for cytotoxicity toward specific cancer cell lines, offering insights into their potential use in cancer treatment (Erdag et al., 2019).

properties

IUPAC Name

6-(hydroxymethyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBVOKQMQOBLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Benzoxazolone, 6-(hydroxymethyl)-

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